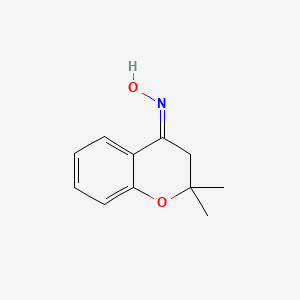

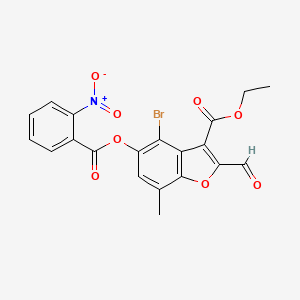

3-(4-Methylbenzyl)imidazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives involves a two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Knoevenagel condensation . The final product of bis-compounds was obtained under reflux .Physical And Chemical Properties Analysis

Unfortunately, there is limited information available about the physical and chemical properties of this specific compound.科学的研究の応用

Antibacterial Activity

This compound has been investigated for its potential antibacterial properties. Molecular docking studies have shown that certain derivatives exhibit significant binding affinity towards bacterial proteins, indicating potential efficacy against Gram-positive bacteria like B. anthracis and S. aureus, as well as Gram-negative bacteria such as E. coli and P. aeruginosa . The antibacterial activity is not only theoretical but has also been confirmed experimentally, which underscores the compound’s potential as a candidate for developing new antibacterial agents.

Anticonvulsant Properties

The derivatives of 3-(4-Methylbenzyl)imidazolidine-2,4-dione have been synthesized and evaluated for their anticonvulsant activities. Molecular docking studies targeting the Voltage-Gated Sodium Channel Inner Pore (VGCIP) have identified several compounds with high binding affinity, suggesting they could be considered as promising anticonvulsant agents . This application is particularly relevant in the search for new treatments for epilepsy and other seizure disorders.

Cancer Therapy

Research has indicated that derivatives of this compound can act as selective inhibitors for HDAC6, an enzyme implicated in cancer progression. The most potent derivatives exhibit low nanomolar inhibitory activity and high selectivity compared to other HDAC isoforms. This selectivity is crucial for therapeutic effect and low toxicity, making these derivatives potential candidates for cancer therapy .

作用機序

The mechanism of action of these derivatives is related to their anticonvulsant activity. They were studied through molecular docking for Anticonvulsant Drug Binding (ADB) to the Voltage-Gated Sodium Channel Inner Pore (VGCIP). The in-silico molecular docking study results showed that certain molecules among the synthesized compounds lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents .

将来の方向性

特性

IUPAC Name |

3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)7-13-10(14)6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSYRAMENYOQIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylbenzyl)imidazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid](/img/structure/B2580936.png)

![methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B2580940.png)

![(3,4-Dimethylphenyl)(8-(4-ethylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2580941.png)

![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)

![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2580945.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580951.png)